molecular formula C9H18N2O2 B3107517 tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate CAS No. 1610368-00-7

tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate

Cat. No. B3107517
CAS RN: 1610368-00-7
M. Wt: 186.25
InChI Key: QEVWCEYVNCWPKJ-RNFRBKRXSA-N
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Description

Tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate is a chemical compound with the CAS Number: 1610368-00-7 . It has a molecular weight of 186.25 .


Synthesis Analysis

The synthesis of tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate involves several steps . The method includes mixing tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate of formula (A) with ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate of formula (B) in an organic solvent . This is followed by mixing a base with the resulting mixture of step (a), and then stirring the mixture obtained in step (b) . This method substantially facilitates the obtention of the compound of formula (I), leading to a reduction in the viscosity of the reaction medium and improving product yield and/or product purity .


Molecular Structure Analysis

The molecular structure of tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate is represented by the formula C9H18N2O2 . The IUPAC Standard InChI is InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 .


Physical And Chemical Properties Analysis

Tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate is a solid compound . It has a molecular weight of 186.25 .

Scientific Research Applications

Synthesis of N-Boc-protected Anilines

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis. It is often used in the protection of amines, particularly in the synthesis of peptides.

Synthesis of Tetrasubstituted Pyrroles

This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important heterocyclic compounds that are found in many natural products and pharmaceuticals.

Preparation of Carbamates

The compound is involved in the preparation of carbamates . Carbamates are organic compounds derived from carbamic acid and find use in a variety of fields such as medicine, agriculture, and polymer industry.

Reduction of Reaction Medium Viscosity

The method of preparing this compound leads to a reduction in the viscosity of the reaction medium . This can improve the yield and/or purity of the product, making the process more efficient and cost-effective.

Facilitation of Compound Obtention

The method substantially facilitates the obtention of the compound of formula (I), leading to a reduction in the viscosity of the reaction medium and improving product yield and/or product purity .

Heterocyclic Compound Synthesis

The compound falls under the category of heterocyclic compounds containing six-membered rings . These types of compounds are widely used in the synthesis of pharmaceuticals and other organic compounds.

Safety and Hazards

The safety information for tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate indicates that it should be handled with care . The MSDS (Material Safety Data Sheet) provides detailed information on handling, storage, and disposal .

properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVWCEYVNCWPKJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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